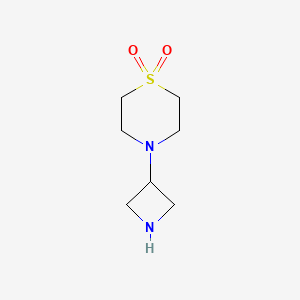
4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide
説明
4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide is a useful research compound. Its molecular formula is C7H14N2O2S and its molecular weight is 190.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide is a compound that has garnered attention due to its unique structural features and potential biological activities. This compound belongs to the class of thiomorpholine derivatives, which are known for their diverse chemical reactivity and biological properties. The empirical formula is with a molecular weight of approximately 263.19 g/mol. The compound's structure includes a thiomorpholine ring, which contributes to its biological activity profile.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions:
- Synthesize azetidine derivative.
- React with thiomorpholine under controlled conditions.
- Isolate and purify the product via crystallization or chromatography.
The unique combination of azetidine and thiomorpholine functionalities enhances its biological activity compared to other similar compounds.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties: Preliminary studies suggest significant antimicrobial activity against various pathogens, making it a candidate for further development as an antimicrobial agent.
- Enzyme Interaction: The compound may interact effectively with enzymes or receptors associated with microbial resistance mechanisms. This interaction is crucial for understanding its potential efficacy in treating infections.
Comparison with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 4-(Thiomorpholin-3-yl)-1,1-dioxide | Similar thiomorpholine core | Antimicrobial activity |
| 4-Acetylthiomorpholine | Acetyl group on thiomorpholine | Antibacterial properties |
| Azetidinone Derivatives | Contains azetidine but lacks sulfur | Potentially lower antimicrobial activity |
| Thiomorpholine Derivatives | Variants without azetidine substitution | Broader range of biological activities |
This compound stands out due to its specific combination of functionalities that may confer distinct biological activities not present in its analogues.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy: A study demonstrated that the compound exhibited significant inhibition against a range of bacterial strains, suggesting potential as a new antimicrobial agent.
- Mechanism of Action: Research into the mechanism of action revealed that the compound may inhibit key enzymes involved in bacterial metabolism, which could explain its antimicrobial properties.
- Potential Applications: The compound's unique structure makes it suitable for applications in pharmaceuticals, particularly in developing new treatments for infections caused by resistant bacteria.
特性
IUPAC Name |
4-(azetidin-3-yl)-1,4-thiazinane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S/c10-12(11)3-1-9(2-4-12)7-5-8-6-7/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIERFJIBCCZHKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
780732-40-3 | |
| Record name | 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














